4-(4-Chlorophenyl)-2-(2-(4-methoxyphenyl)ethenyl)-5-thiazoleacetic acid
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Overview
Description
4-(4-Chlorophenyl)-2-(2-(4-methoxyphenyl)ethenyl)-5-thiazoleacetic acid is an organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a thiazole ring substituted with a chlorophenyl group, a methoxyphenyl group, and an acetic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-2-(2-(4-methoxyphenyl)ethenyl)-5-thiazoleacetic acid typically involves multi-step organic reactions. One common method includes:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, where a β-keto ester reacts with a thiourea derivative under acidic conditions.
Substitution Reactions: The thiazole ring can be further functionalized by introducing the chlorophenyl and methoxyphenyl groups through electrophilic aromatic substitution reactions.
Acetic Acid Introduction: The acetic acid moiety can be introduced via a Friedel-Crafts acylation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.
Reduction: Reduction of the thiazole ring can yield dihydrothiazole derivatives.
Substitution: The aromatic rings can undergo various substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as bromine (Br₂) for halogenation or nitric acid (HNO₃) for nitration are typical.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Dihydrothiazole derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound in drug development for treating various diseases.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)-2-(2-(4-methoxyphenyl)ethenyl)-5-thiazoleacetic acid would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes or receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(4-Chlorophenyl)-2-(2-phenylethenyl)-5-thiazoleacetic acid: Lacks the methoxy group.
4-(4-Methoxyphenyl)-2-(2-(4-chlorophenyl)ethenyl)-5-thiazoleacetic acid: The positions of the chlorophenyl and methoxyphenyl groups are swapped.
2-(2-(4-Methoxyphenyl)ethenyl)-4-phenyl-5-thiazoleacetic acid: Lacks the chlorine atom.
Uniqueness
The presence of both the chlorophenyl and methoxyphenyl groups in 4-(4-Chlorophenyl)-2-(2-(4-methoxyphenyl)ethenyl)-5-thiazoleacetic acid may confer unique biological activities and chemical reactivity compared to its analogs. The specific arrangement of these substituents can influence the compound’s interaction with biological targets and its overall pharmacokinetic properties.
Properties
CAS No. |
116759-11-6 |
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Molecular Formula |
C20H16ClNO3S |
Molecular Weight |
385.9 g/mol |
IUPAC Name |
2-[4-(4-chlorophenyl)-2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-thiazol-5-yl]acetic acid |
InChI |
InChI=1S/C20H16ClNO3S/c1-25-16-9-2-13(3-10-16)4-11-18-22-20(17(26-18)12-19(23)24)14-5-7-15(21)8-6-14/h2-11H,12H2,1H3,(H,23,24)/b11-4+ |
InChI Key |
RKZNZYAXDDORGT-NYYWCZLTSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C2=NC(=C(S2)CC(=O)O)C3=CC=C(C=C3)Cl |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC2=NC(=C(S2)CC(=O)O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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